molecular formula C15H14INO3 B270993 N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270993
M. Wt: 383.18 g/mol
InChI Key: AGIHJRKHMINQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as IMC-3G3, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promise in preclinical studies and has been the focus of scientific research for several years.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of Hsp90. This protein is responsible for stabilizing many other proteins that are involved in cell growth and survival. By inhibiting Hsp90, N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide disrupts the activity of these other proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of Hsp90, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that are necessary for tumor growth).

Advantages and Limitations for Lab Experiments

One advantage of N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is that it has been extensively studied in preclinical models, which has provided a wealth of information about its potential use in cancer treatment. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of focus is the development of more potent and selective inhibitors of Hsp90, which could lead to improved cancer treatments. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, including the reaction of 4-iodoaniline with 2,5-dimethoxytetrahydrofuran, followed by the reaction of the resulting intermediate with 2,2-dimethylpropanoyl chloride. The final step involves the reaction of the intermediate with 7-aminocarboxamide-3,5-methanocyclopenta[b]furan.

Scientific Research Applications

N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that this compound is effective at inhibiting the growth of cancer cells in vitro and in vivo. In particular, N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of many cellular processes that are critical for cancer cell survival.

properties

Product Name

N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C15H14INO3

Molecular Weight

383.18 g/mol

IUPAC Name

N-(4-iodophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C15H14INO3/c16-8-1-3-9(4-2-8)17-14(18)12-7-5-10-11(6-7)20-15(19)13(10)12/h1-4,7,10-13H,5-6H2,(H,17,18)

InChI Key

AGIHJRKHMINQHJ-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)I)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)I)C(=O)O3

Origin of Product

United States

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